2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine
Overview
Description
2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C7H5ClIN3 and its molecular weight is 293.49 g/mol. The purity is usually 95%.
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Biological Activity
2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine (CAS Number: 1152475-62-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various targets, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C7H5N3ClI
- Molecular Weight : 293.49 g/mol
- PubChem CID : 71307740
Research indicates that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit a range of biological activities, primarily through interactions with key enzymes and pathways involved in cancer progression and cell cycle regulation.
Inhibition of Kinases
A notable study highlights the compound's potential as an inhibitor of several receptor tyrosine kinases (RTKs) including EGFR, Her2, and VEGFR2. The compound demonstrated significant inhibition with IC50 values comparable to established inhibitors like sunitinib. For instance, in vitro assays showed IC50 values ranging from 40 to 204 nM against these targets .
Biological Activity Data
Target | IC50 (nM) | Comparison |
---|---|---|
EGFR | 204 | Comparable to sunitinib |
Her2 | 120 | Comparable to sunitinib |
VEGFR2 | 80 | Comparable to sunitinib |
Case Studies and Research Findings
- Cytotoxic Effects on Cancer Cell Lines
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Mechanistic Insights
- Mechanistic studies revealed that treatment with this compound induced apoptosis in HepG2 cells by upregulating pro-apoptotic proteins (caspase-3 and Bax) while downregulating anti-apoptotic proteins (Bcl-2). This suggests a robust mechanism for triggering programmed cell death, which is crucial for cancer therapy .
- In Silico Studies
Properties
IUPAC Name |
2-chloro-7-iodo-5-methylpyrrolo[3,2-d]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-12-3-4(9)6-5(12)2-10-7(8)11-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWFSJYDYCROCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=NC(=NC=C21)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745416 | |
Record name | 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1152475-62-1 | |
Record name | 2-Chloro-7-iodo-5-methyl-5H-pyrrolo[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70745416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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